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Introduction
Carnitine Acetyltransferase (CrAT), also known as carnitine O-acetyltransferase, is a crucial

mitochondrial enzyme that plays a pivotal role in cellular energy metabolism.[1][2] It catalyzes

the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine, thereby

regulating the acetyl-CoA:CoA ratio, facilitating the transport of acetyl-CoA across mitochondrial

membranes, and contributing to the balance between fatty acid and glucose oxidation.[1][3]

Given its central role in metabolic homeostasis, CrAT is a significant target for research in

metabolic diseases such as type 2 diabetes and obesity, as well as in neurological and heart

conditions.[2][3][4]

Immunoprecipitation (IP) is a powerful technique used to isolate CrAT and its potential

interacting partners from complex cell lysates. This allows for the subsequent analysis of the

protein's expression, post-translational modifications, and protein-protein interactions, providing

valuable insights for both basic research and drug development. These application notes

provide detailed protocols for the successful immunoprecipitation of CrAT from cell lysates.
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Successful immunoprecipitation of CrAT depends on several critical factors, from antibody

selection to the optimization of lysis and washing conditions.

Antibody Selection: The choice of a highly specific antibody is paramount. Several

commercially available polyclonal antibodies have been validated for use in IP.[5][6][7] It is

crucial to select an antibody that recognizes the native conformation of CrAT.

Lysis Buffer Composition: The lysis buffer must efficiently solubilize cellular proteins while

preserving the integrity of the target protein and its interactions. A common starting point is a

RIPA (Radioimmunoprecipitation Assay) buffer, which contains a mixture of ionic and non-ionic

detergents.[8] However, for co-immunoprecipitation (co-IP) experiments aimed at identifying

protein-protein interactions, a milder lysis buffer with non-ionic detergents like NP-40 or Triton

X-100 is recommended to maintain these interactions.

Controls: Appropriate controls are essential for validating the results of an IP experiment.

These include:

Input Control: A small fraction of the cell lysate saved before the addition of the antibody to

verify the presence of CrAT in the starting material.[9]

Isotype Control: A non-specific antibody of the same isotype as the primary antibody to

control for non-specific binding to the beads.[9]

Bead-Only Control: Beads incubated with the cell lysate without the primary antibody to

check for non-specific binding of proteins to the beads themselves.[9]

Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for the

immunoprecipitation of CrAT. These should be optimized for specific cell types and

experimental goals.
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Parameter
Recommended Starting
Condition

Notes

Total Protein Lysate 1.0 - 3.0 mg

The optimal amount may vary

depending on the expression

level of CrAT in the specific cell

type.[5]

CrAT Antibody 0.5 - 4.0 µg

Titrate the antibody

concentration to determine the

optimal amount for capturing

the target protein.[5]

Protein A/G Beads 20 - 50 µL of 50% slurry

The choice between Protein A

and Protein G depends on the

isotype of the primary antibody.

Incubation with Antibody 2 hours to overnight at 4°C

Longer incubation times may

increase yield but can also

lead to higher non-specific

binding.[10]

Incubation with Beads 1 - 3 hours at 4°C
Ensure gentle agitation to keep

the beads in suspension.[9]

Experimental Protocols
Protocol 1: Preparation of Cell Lysate
This protocol describes the preparation of whole-cell lysates suitable for immunoprecipitation.

Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, wash

twice with ice-cold PBS, then detach using a cell scraper in the presence of lysis buffer.[10]

For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.[11]

Lysis: Resuspend the cell pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM

NaCl, 1% Triton X-100 or NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA)

supplemented with protease and phosphatase inhibitors.[8] A common ratio is 1 mL of lysis

buffer per 10^7 cells.[10]
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Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional

vortexing to ensure complete lysis.[8] For viscous lysates due to DNA, sonicate briefly on

ice.[11]

Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15-20 minutes at 4°C to

pellet cell debris.[10]

Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is

the cleared cell lysate.

Protein Quantification: Determine the protein concentration of the lysate using a standard

protein assay, such as the Bradford or BCA assay.[8] Dilute a small aliquot of the lysate at

least 1:10 before measurement to avoid interference from detergents.[10]

Protocol 2: Immunoprecipitation of CrAT
This protocol outlines the steps for capturing CrAT from the prepared cell lysate.

Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, add

20-50 µL of a 50% slurry of Protein A/G agarose or magnetic beads to 1 mg of cell lysate.

Incubate with gentle rotation for 30-60 minutes at 4°C.[9][10] Pellet the beads by

centrifugation and transfer the supernatant to a fresh tube.

Antibody Incubation: Add the recommended amount of anti-CrAT antibody (e.g., 0.5-4.0 µg)

to the pre-cleared lysate.[5] Incubate with gentle rotation for 2 hours to overnight at 4°C.[10]

Formation of Immune Complexes: Add 20-50 µL of a 50% slurry of Protein A/G beads to the

lysate-antibody mixture. Incubate with gentle rotation for 1-3 hours at 4°C to capture the

antibody-antigen complexes.[9]

Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the

supernatant. Wash the beads three to five times with 500 µL of ice-cold lysis buffer (or a less

stringent wash buffer for co-IP). After the final wash, carefully remove all supernatant.

Elution: Elute the immunoprecipitated proteins from the beads by adding 20-50 µL of 2x

Laemmli sample buffer and boiling at 95-100°C for 5 minutes. Pellet the beads by
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centrifugation and collect the supernatant containing the eluted proteins. The samples are

now ready for analysis by Western blotting or mass spectrometry.
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Caption: Role of CrAT in the carnitine shuttle and acetyl-CoA buffering.

Experimental Workflow for CrAT Immunoprecipitation
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Caption: Step-by-step workflow for the immunoprecipitation of CrAT.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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